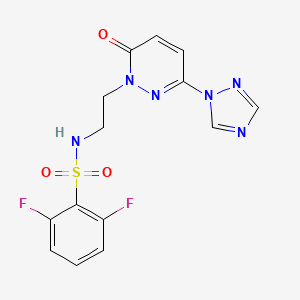
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F2N6O3S and its molecular weight is 382.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel synthetic molecule that combines structural elements known for their biological activity. The incorporation of a triazole moiety is particularly noteworthy, as triazoles have been recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound can be dissected into several functional groups:
- 2,6-Difluorobenzenesulfonamide : This portion is known for its potential in inhibiting certain enzymes and has been explored in various therapeutic contexts.
- Pyridazinone : The presence of a pyridazinone ring contributes to the overall stability and reactivity of the compound.
- Triazole Unit : 1,2,4-triazoles are recognized for their ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. Research indicates that compounds incorporating the triazole scaffold exhibit significant activity against a range of pathogens:
- Antibacterial Activity : Studies have reported that triazole-containing compounds can inhibit bacterial growth effectively. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8μg/mL against various strains including S. aureus and E. coli .
- Antifungal Activity : Triazoles are particularly potent antifungals due to their mechanism of action involving the inhibition of cytochrome P450 enzymes (CYP51), crucial for ergosterol biosynthesis in fungi . Compounds similar to our target compound have shown up to 86% inhibition against fungal strains such as P. piricola .
Anticancer Properties
The potential anticancer activity of triazole derivatives has also been documented. Research indicates that these compounds may exert cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Triazole derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells . The specific compound under discussion may similarly influence cancer cell viability through its structural components.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds:
| Functional Group | Activity | Remarks |
|---|---|---|
| Triazole | Antifungal | Inhibits CYP51 |
| Sulfonamide | Antibacterial | Potential enzyme inhibition |
| Fluorine Substituents | Enhanced potency | Increased lipophilicity and bioavailability |
Research has shown that introducing electron-withdrawing groups like fluorine enhances the biological activity by improving the compound's interaction with biological targets .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Study on Triazole Derivatives : A study demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than traditional antibiotics .
- Antifungal Evaluation : Another research focused on evaluating the antifungal activity of various triazole derivatives against pathogenic fungi, revealing that specific substitutions led to enhanced antifungal efficacy compared to standard treatments .
特性
IUPAC Name |
2,6-difluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O3S/c15-10-2-1-3-11(16)14(10)26(24,25)19-6-7-21-13(23)5-4-12(20-21)22-9-17-8-18-22/h1-5,8-9,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXGIKUSIYVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














